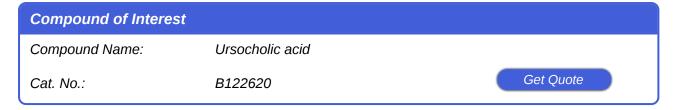


An In-depth Technical Guide to Ursocholic Acid: Structure and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursocholic acid (UCA), a trihydroxy bile acid, is a stereoisomer of cholic acid, one of the primary bile acids synthesized in the liver. While less studied than its well-known counterpart, ursodeoxycholic acid (UDCA), **ursocholic acid** possesses unique physicochemical properties and potential biological activities that warrant further investigation. This technical guide provides a comprehensive overview of the chemical structure and properties of **ursocholic acid**, including available quantitative data, experimental protocols for its characterization and synthesis, and an exploration of its potential role in cellular signaling pathways.

Chemical Structure and Identification

Ursocholic acid, systematically named $(3\alpha,5\beta,7\beta,12\alpha)$ -3,7,12-trihydroxycholan-24-oic acid, is characterized by a steroid nucleus with hydroxyl groups at positions 3, 7, and 12. The key structural feature that distinguishes it from cholic acid is the epimerization of the hydroxyl group at the C-7 position from the α -orientation to the β -orientation.

Figure 1: Chemical Structure of Ursocholic Acid.

Table 1: Chemical Identifiers for Ursocholic Acid



Identifier	Value	Reference
CAS Number	2955-27-3	[1]
Molecular Formula	C24H40O5	[1]
Molecular Weight	408.6 g/mol	[1]
IUPAC Name	(3α,5β,7β,12α)-3,7,12- Trihydroxycholan-24-oic acid	[2]
Synonyms	7-Epicholic acid, 7β- Hydroxyisocholic Acid	[2]

Physicochemical Properties

The physicochemical properties of **ursocholic acid** are crucial for its biological function and pharmaceutical development. While experimental data for some properties are limited, available information and predicted values are summarized below. For comparative purposes, data for the structurally related and extensively studied ursodeoxycholic acid (UDCA) are also included.

Table 2: Physicochemical Properties of Ursocholic Acid



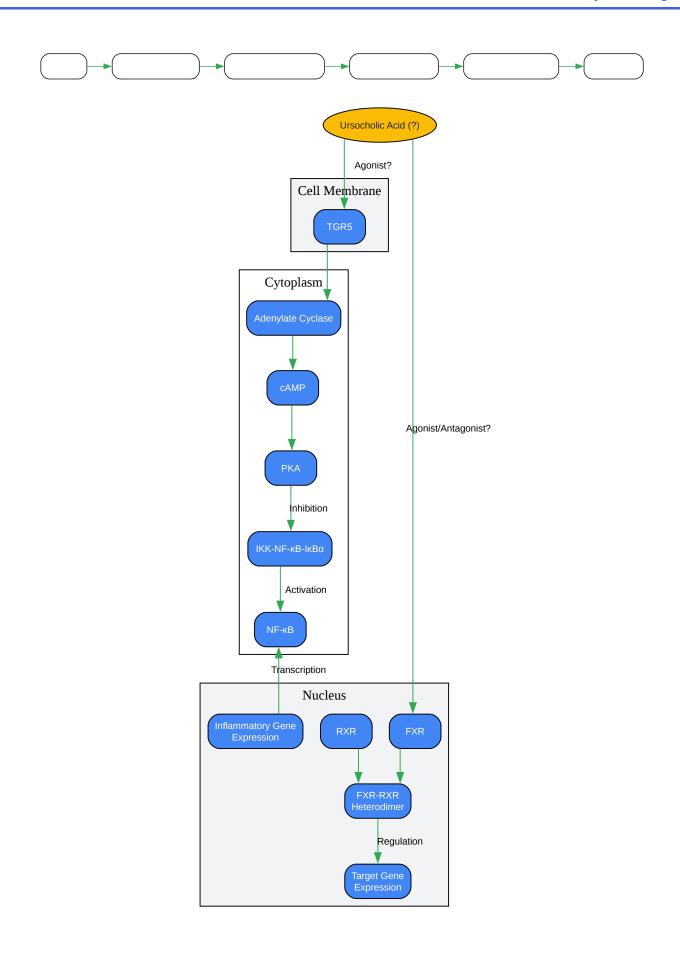
Property	Ursocholic Acid (Experimental)	Ursocholic Acid (Predicted)	Ursodeoxycho lic Acid (UDCA) (Experimental)	Reference
Melting Point	144 °C	-	203-204 °C	[3]
Aqueous Solubility	-	682.3 mg/L	20 mg/L	[3]
Solubility in Ethanol	≥10 mg/mL	-	Freely soluble	[2][4]
Solubility in Methanol	-	Slightly soluble	Freely soluble	[3][4]
Solubility in DMSO	≥10 mg/mL	Slightly soluble	Soluble	[2][3]
рКа	-	4.76	~5.1	[3][5]

Experimental Protocols Synthesis of Ursocholic Acid (7-Epicholic Acid)

A detailed experimental protocol for the synthesis of **ursocholic acid** is not extensively documented in readily available literature. However, a plausible synthetic route can be adapted from the well-established methods for the epimerization of the 7-hydroxyl group of other bile acids, such as the conversion of chenodeoxycholic acid to ursodeoxycholic acid. The synthesis would typically start from cholic acid and involve a selective oxidation of the 7α -hydroxyl group to a ketone, followed by a stereoselective reduction to the 7β -hydroxyl group.

Logical Workflow for the Synthesis of **Ursocholic Acid** from Cholic Acid:







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